molecular formula C16H18Se2 B3054168 Diselenide, bis(2-phenylethyl) CAS No. 58646-01-8

Diselenide, bis(2-phenylethyl)

Cat. No.: B3054168
CAS No.: 58646-01-8
M. Wt: 368.3 g/mol
InChI Key: FIUOKBUDUBAHJU-UHFFFAOYSA-N
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Description

Overview of Diorganyl Diselenides in Contemporary Chemical Research

Diorganyl diselenides are versatile reagents in organic chemistry, serving as precursors for both electrophilic and nucleophilic selenium species. mdpi.com The relatively weak Se-Se bond can be readily cleaved, allowing for the introduction of selenium into a wide array of organic molecules. wisdomlib.org This reactivity has been harnessed in numerous synthetic transformations, including the synthesis of complex heterocyclic structures. rsc.orgchim.it

Recent research has highlighted the use of diorganyl diselenides in catalysis, where they can facilitate a variety of organic reactions. mdpi.comnih.gov These catalytic applications are often praised for their efficiency and mild reaction conditions. mdpi.comresearchgate.net Furthermore, diorganyl diselenides have been investigated for their potential biological activities, with studies exploring their antioxidant and other medicinal properties. nih.govwisdomlib.org The synthesis of these compounds can be achieved through several methods, including the reaction of organyl halides with a diselenide dianion source. rsc.org

Significance of Bis(2-phenylethyl) Diselenide as a Representative Diorganyl Diselenide

Bis(2-phenylethyl) diselenide, with its two phenylethyl groups attached to the diselenide core, is a representative member of the symmetrical diorganyl diselenide family. Its structure combines the reactive diselenide functional group with the organic solubility and steric influence of the phenylethyl substituents.

While extensive research specifically targeting bis(2-phenylethyl) diselenide is not as widespread as for some other diselenides like diphenyl diselenide, its significance lies in its exemplification of the fundamental properties of this class of compounds. The synthesis of bis(2-phenylethyl) diselenide can be approached through established methods for creating diorganyl diselenides, such as the reaction of a phenylethyl halide with a suitable selenium reagent.

The presence of the phenylethyl groups can influence the compound's reactivity and physical properties. These groups may impact its solubility in organic solvents and its interactions with other molecules in chemical reactions. As a symmetrical diselenide, it serves as a valuable substrate for studying the fundamental cleavage reactions of the Se-Se bond and the subsequent formation of new carbon-selenium bonds.

Data Tables

Table 1: Compound Properties of Diselenide, bis(2-phenylethyl)

PropertyValue
Chemical Formula C16H18Se2
Molecular Weight 368.24 g/mol
CAS Number 58646-01-8
Synonyms Diphenethyl diselenide, 1,2-bis(2-phenylethyl) diselenide, 2-(2-phenylethyldiselanyl)ethylbenzene

This data is compiled from publicly available chemical information. molaid.com

Properties

IUPAC Name

2-(2-phenylethyldiselanyl)ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18Se2/c1-3-7-15(8-4-1)11-13-17-18-14-12-16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUOKBUDUBAHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC[Se][Se]CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Se2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439091
Record name Diselenide, bis(2-phenylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58646-01-8
Record name Diselenide, bis(2-phenylethyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bis 2 Phenylethyl Diselenide and Analogous Structures

Reductive Selenation Approaches

Reductive selenation involves the reduction of elemental selenium to form reactive selenium species that can then be alkylated or arylated. This is a common and versatile method for preparing a wide range of symmetrical diselenides.

Synthesis from Elemental Selenium and Alkyl Halides

A prevalent method for synthesizing dialkyl diselenides involves the reaction of elemental selenium with a reducing agent, followed by the addition of an alkyl halide. researchgate.net The choice of reducing agent and reaction conditions can influence the selective formation of either the dialkyl selenide (B1212193) or the dialkyl diselenide. mdpi.com

For instance, the reaction of elemental selenium with sodium borohydride (B1222165) (NaBH₄) can generate diselenide dianions (Se₂²⁻). mdpi.comthieme-connect.com These dianions then act as nucleophiles, reacting with alkyl halides, such as 2-phenylethyl bromide, in a substitution reaction to yield the corresponding dialkyl diselenide. The stoichiometry between the elemental selenium and the reducing agent is a critical factor in determining the final product distribution. researchgate.net Using a 1:1 molar ratio of elemental selenium to NaBH₄ tends to favor the formation of the diselenide dianion. thieme-connect.com

The general reaction can be represented as: 2Se + 2NaBH₄ → Na₂Se₂ + 2BH₃ + H₂ Na₂Se₂ + 2 R-X → R-Se-Se-R + 2 NaX (where R = 2-phenylethyl and X = halide)

One study detailed the synthesis of various dialkyl selenides and noted that dialkyl diselenides are often formed as side products. mdpi.com Control over the amount of reducing agent is key to minimizing the formation of the diselenide. mdpi.com Another approach utilizes cesium carbonate (Cs₂CO₃) as a base in acetonitrile (B52724) to generate the diselenide dianion in situ from elemental selenium, which then reacts with benzylic quaternary ammonium (B1175870) salts. chemistryviews.org

Generation of Diselenide Dianions from Elemental Selenium

The generation of diselenide dianions (Se₂²⁻) from elemental selenium is a key step in many synthetic routes. researchgate.netmdpi.com These dianions are potent nucleophiles that readily react with electrophiles like alkyl halides. thieme-connect.de Several reducing systems can be employed to convert elemental selenium into diselenide dianions.

Sodium borohydride in water or ethanol (B145695) is a commonly used reagent for this transformation. thieme-connect.comarkat-usa.org The reaction initially produces sodium diselenide (Na₂Se₂), which exists in equilibrium with sodium selenide (Na₂Se) depending on the redox conditions. mdpi.com The diselenide dianion can then be trapped by an alkylating agent to form the desired dialkyl diselenide. researchgate.net

Other methods for generating diselenide dianions include the use of:

Sodium hydride (NaH): This reagent can reduce elemental selenium to sodium diselenide, but not further to sodium selenide. researchgate.net

Alkaline metals in liquid ammonia (B1221849): This classic method is effective but requires specialized handling procedures. researchgate.net

Hydrazine (B178648) (N₂H₄·H₂O) with a base: This system can also be used to prepare sodium diselenide for subsequent reactions. researchgate.net

The choice of solvent and reaction temperature can also influence the efficiency of diselenide dianion formation and the subsequent alkylation reaction.

Reductive Selenation of Aromatic and Heterocyclic Aldehydes

Symmetrical diselenides can also be synthesized through the reductive selenation of aromatic and heterocyclic aldehydes. nih.govacs.org This method provides a direct route to dibenzylic diselenides and their analogs.

One efficient procedure involves reacting an aromatic aldehyde with elemental selenium in the presence of carbon monoxide (CO) and water in a solvent like dimethylformamide (DMF). nih.govacs.org This reaction proceeds under atmospheric pressure and does not require a base, affording the corresponding diselenides in high yields. nih.gov The CO/H₂O system serves to reduce the elemental selenium to a reactive species that then participates in the reductive coupling of the aldehyde.

The general reaction is as follows: 2 ArCHO + 2 Se + 2 CO + 2 H₂O → ArCH₂-Se-Se-CH₂Ar + 2 CO₂ + 2 H₂O (where Ar = aromatic or heterocyclic group)

This methodology has been successfully applied to a variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing substituents, as well as heterocyclic aldehydes such as thiophenecarboxaldehydes and pyridinecarboxaldehyde. acs.org An improved version of this method utilizes triethylamine (B128534) (Et₃N) as a base in tetrahydrofuran (B95107) (THF), also providing good yields of the aromatic diselenides. ingentaconnect.com

Nucleophilic Substitution Reactions in Diselenide Synthesis

Nucleophilic substitution reactions provide another major pathway for the synthesis of diselenides. These methods typically involve the reaction of a selenium-containing nucleophile with an appropriate electrophile.

Reactions Involving Disodium (B8443419) Diselenide

Disodium diselenide (Na₂Se₂) is a key reagent in nucleophilic substitution approaches to symmetrical diselenides. rsc.org It can be prepared in situ by reducing elemental selenium with sodium borohydride or other reducing agents. rsc.orgrsc.org Once formed, it acts as a powerful dinucleophile.

The synthesis of bis(2-phenylethyl) diselenide can be achieved by reacting 2-phenylethyl halide (e.g., bromide or chloride) with a freshly prepared solution of disodium diselenide. lookchem.com This is a standard Sₙ2 reaction where the diselenide dianion displaces the halide leaving group.

The reaction proceeds as follows: Na₂Se₂ + 2 PhCH₂CH₂-X → PhCH₂CH₂-Se-Se-CH₂CH₂Ph + 2 NaX (where X = halide)

This method is widely applicable for the synthesis of various symmetrical dialkyl and diaryl diselenides. thieme-connect.de For example, 2,2'-diselenobisbenzoic acid has been prepared from anthranilic acid via diazotization followed by reaction with disodium diselenide. mdpi.comresearchgate.net This diacid can then be converted to other diselenide derivatives.

Synthesis via Chlorocarbonylphenyl Diselenide Derivatives

Unsymmetrical and more complex diselenides can be synthesized using activated diselenide reagents, such as bis[(2-chlorocarbonyl)phenyl] diselenide. mdpi.comnih.gov This reagent can be prepared from 2,2'-diselenobisbenzoic acid by reacting it with thionyl chloride. researchgate.netresearchgate.net

Bis[(2-chlorocarbonyl)phenyl] diselenide reacts with a variety of nucleophiles, including amines and phenols, to form amide and ester-linked diphenyl diselenide derivatives. mdpi.comnih.gov This approach allows for the introduction of diverse functional groups onto the diselenide scaffold. For example, reaction with aminophenols can yield bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides. nih.gov

While not a direct synthesis of bis(2-phenylethyl) diselenide, this methodology illustrates a strategy for creating structurally diverse diselenides. The core diselenide structure is pre-formed, and subsequent reactions modify the peripheral functionality. This method is particularly useful for synthesizing libraries of diselenide compounds for biological screening or other applications. mdpi.com The strategy for synthesizing N-substituted bis(2-carbamoyl)phenyl diselenides often involves the reductive cleavage of the Se-N bond in the corresponding benzisoselenazol-3(2H)-ones. mdpi.com

Specialized Synthetic Routes for Related Diselenides

While direct synthetic routes for bis(2-phenylethyl) diselenide are a subject of specific research, several specialized methodologies for analogous structures and related organoselenium compounds have been extensively documented. These routes often provide insights into the general principles and reaction mechanisms applicable to the synthesis of a broad range of diselenides.

Electrochemical synthesis has emerged as a powerful and green alternative to traditional chemical methods for forming C-Se bonds. This approach avoids the need for harsh oxidants or reductants by using electrons as traceless reagents, which aligns with the principles of green chemistry.

Recent advancements have demonstrated the utility of electrochemistry in synthesizing a variety of organoselenium compounds. For instance, the electrochemical selenylation of tetrahydroquinolines with diselenides has been achieved, allowing for tunable selectivity to yield different products by adjusting reaction conditions. Specifically, using NaI as an electrolyte and 2,2,6,6-tetramethylpiperidinooxy (TEMPO) as a redox mediator leads to C-3 selenylated quinolines, while the absence of TEMPO results in C-6 selenylated tetrahydroquinolines.

Another notable application is the metal-free, electrochemical synthesis of gem-diselenides from α-keto sulfoxonium ylides and diselenides. This method exhibits high chemo- and regioselectivity and has been successfully applied to the modification of bioactive molecules. The process is typically carried out under constant current in an undivided cell, using n-Bu4NI as a redox catalyst.

Furthermore, electrochemical methods have been employed for the selenofunctionalization of alkenes and alkynes, providing a direct route to vicinally functionalized selenides. Electrochemical oxidative radical cascade cyclization of dienes and diselenides has also been developed to synthesize selenium-containing heterocycles, such as seleno-benzazepines, under metal-free and external oxidant-free conditions. These reactions often proceed through a radical pathway involving a selenium radical intermediate. The electrochemical selenocyclization of 2-ethynylanilines with diselenides offers an efficient pathway to 3-selenylindoles.

Table 1: Examples of Electrochemical Synthesis of Organoselenium Compounds

Starting MaterialsReagents/ConditionsProduct TypeRef.
Tetrahydroquinolines, DiselenidesNaI, TEMPO (optional)Selenylated Quinolines
α-Keto Sulfoxonium Ylides, Diselenidesn-Bu4NI, DCM/HFIP, constant currentgem-Diselenides
Olefinic Carbonyls, DiselenidesElectrochemical oxidationSeleno-dihydrofurans, Oxazolines
Dienes, DiselenidesMetal-free, external oxidant-freeSeleno-benzazepines
2-Ethynylanilines, DiselenidesUndivided cell, ambient conditions3-Selenylindoles

A notable synthetic route to a class of selenium compounds, the diselenophosphinates, involves the reaction of secondary phosphine (B1218219) selenides with elemental selenium and a base. This method has been shown to be an atom-economic process.

For example, hydrazinium (B103819) diselenophosphinates can be synthesized through a three-component reaction of secondary phosphines, elementary selenium, and hydrazine hydrate (B1144303). This reaction proceeds with high selectivity under mild conditions (e.g., in ethanol at 70–75 °C) to yield the desired products in high yields (81–95%). The proposed mechanism involves the initial formation of a secondary phosphine selenide, which is then deprotonated by hydrazine to form a selenophosphinite intermediate. This intermediate subsequently reacts with another equivalent of selenium to produce the diselenophosphinate.

A specific example is the synthesis of hydrazinium bis(2-phenylethyl)diselenophosphinate. This compound was prepared by reacting bis(2-phenylethyl)phosphine selenide with elementary selenium and hydrazine hydrate in ethanol. The reaction mixture was stirred for 30 minutes at 70–75 °C, and after workup, the product was obtained as a white powder with a yield of 88%.

Similarly, ammonium diselenophosphinates have been synthesized from secondary phosphine selenides, elemental selenium, and ammonia in a water-ethanol medium at room temperature. Alkylammonium diselenophosphinates can also be prepared via a multicomponent, one-pot reaction of secondary phosphines with elemental selenium and various amines.

Table 2: Synthesis of Hydrazinium bis(2-phenylethyl)diselenophosphinate

ReactantsSolventTemperatureTimeYieldRef.
Bis(2-phenylethyl)phosphine selenide, Selenium, Hydrazine hydrateEthanol70–75 °C0.5 h88%

In many synthetic procedures targeting diselenides, the corresponding selenides (R2Se) are often formed as byproducts. The formation of these byproducts necessitates purification steps to isolate the desired diselenide.

The synthesis of diselenides often involves the reduction of elemental selenium to form species like sodium hydrogen selenide (NaSeH) or sodium diselenide (Na2Se2), which then react with organic halides. The stoichiometry of the reducing agent, such as sodium borohydride, relative to selenium is a critical factor that can influence the product distribution between selenols, selenides, and diselenides. Careful control over the stoichiometric ratio of Se/NaBH4 is crucial to achieve high purity and selectivity for the desired organoselenium compound.

For instance, the reaction of an alkyl bromide with sodium diselenide can lead to the formation of the corresponding diselenide. However, the reaction of organic halides with sodium selenide (Na2Se), generated in situ, is a common method for preparing symmetrical selenides.

The decomposition of diaryl diselenide precursors during the synthesis of metal selenides, such as copper selenides, can also lead to the formation of various organic byproducts. The nature of these byproducts is sensitive to the specific diselenide used and the reaction conditions.

Furthermore, in some reactions, diphenyldiselenide itself can be a byproduct that can be recovered and reused. The controlled reaction of bis(trimethylsilyl)selenide with strained heterocycles like epoxides, thiiranes, and aziridines can selectively produce either diselenides or selenides depending on the reaction conditions.

Theoretical and Computational Investigations of Bis 2 Phenylethyl Diselenide Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. It provides a framework to investigate reaction mechanisms, electronic characteristics, and antioxidant potential with a good balance of accuracy and computational cost.

While specific DFT studies on the reaction mechanisms of bis(2-phenylethyl) diselenide are not extensively documented, valuable insights can be drawn from computational investigations of analogous diaryl and dialkyl diselenides. For instance, the reaction of diphenyl diselenides with thiolate nucleophiles has been shown through DFT calculations to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. unipd.itunipd.it This reaction involves the attack of the nucleophile on one of the selenium atoms, leading to the cleavage of the Se-Se bond.

The transition state for this process features a hypervalent selenium atom, and the energy barrier of the reaction is influenced by the electronic nature of the substituents on the aromatic rings. unipd.it For bis(2-phenylethyl) diselenide, a similar SN2-type mechanism is anticipated for its reactions with nucleophiles. DFT calculations can be employed to model the transition state geometry and calculate the activation energy for such reactions, providing a quantitative measure of its reactivity.

Table 1: Representative DFT-Calculated Parameters for the Reaction of a Generic Diselenide (R-Se-Se-R) with a Thiolate Nucleophile (RS⁻)

ParameterDescriptionTypical Calculated Value/Observation
Reaction MechanismThe pathway of the chemical reaction.SN2-type mechanism
Transition State GeometryThe arrangement of atoms at the highest point of the energy barrier.Trigonal bipyramidal-like geometry around the attacked selenium atom.
Activation Energy (ΔE‡)The energy barrier that must be overcome for the reaction to occur.Dependent on the nature of the R group and the solvent.
Reaction Energy (ΔErxn)The overall energy change of the reaction.Typically exothermic for the cleavage of the Se-Se bond by a thiolate.

Note: The values and observations in this table are generalized from studies on analogous diselenide compounds and represent the expected outcomes for bis(2-phenylethyl) diselenide.

DFT calculations are instrumental in determining the electronic properties and stable conformations of molecules. For bis(2-phenylethyl) diselenide, the key conformational flexibility lies in the rotation around the C-Se and Se-Se bonds. Benchmark DFT studies on diaryl diselenides have established that different conformations, arising from the rotation of the aryl groups, are very close in energy. researchgate.net This suggests that in solution, the phenylethyl groups of bis(2-phenylethyl) diselenide are likely to be highly mobile. researchgate.net

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be computed. The HOMO-LUMO gap is a crucial indicator of the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Furthermore, Natural Bond Orbital (NBO) analysis can provide insights into the nature of the Se-Se bond and the charge distribution within the molecule.

Table 2: Calculated Electronic and Conformational Properties of a Model Dialkyl Diselenide

PropertyDescriptionPredicted Characteristic for Bis(2-phenylethyl) Diselenide
Dihedral Angle (C-Se-Se-C)The angle between the two C-Se bonds.Approximately 80-90°, similar to other diselenides.
Rotational Barrier (Se-Se)The energy required to rotate around the Se-Se bond.Relatively low, allowing for conformational flexibility.
HOMO EnergyEnergy of the highest occupied molecular orbital.Influences the electron-donating ability.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Influences the electron-accepting ability.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Determines the chemical reactivity and spectral properties.

Note: The characteristics in this table are based on computational studies of structurally related diselenide compounds.

The antioxidant properties of organoselenium compounds are a subject of significant research interest. mdpi.com Many diselenides exhibit glutathione (B108866) peroxidase (GPx)-like activity, where they catalyze the reduction of harmful hydroperoxides by thiols. DFT can be a valuable tool in assessing the antioxidant potential of bis(2-phenylethyl) diselenide by calculating key thermochemical parameters related to antioxidant mechanisms. plos.org

These parameters include the bond dissociation enthalpy (BDE) of the Se-H bond in the corresponding selenol (formed upon reduction of the diselenide), the ionization potential (IP), and the electron affinity (EA). A lower Se-H BDE in the selenol would suggest a greater propensity to donate a hydrogen atom to quench free radicals, indicating a higher potential for antioxidant activity via a hydrogen atom transfer (HAT) mechanism. plos.org Similarly, IP and EA values are relevant for single electron transfer (SET) mechanisms of antioxidant action. plos.org

Table 3: Key DFT-Calculated Parameters for Assessing Antioxidant Activity

ParameterAntioxidant MechanismRelevance to Bis(2-phenylethyl) Diselenide
Bond Dissociation Enthalpy (BDE) of RSe-HHydrogen Atom Transfer (HAT)A lower BDE of the corresponding selenol suggests higher antioxidant activity.
Ionization Potential (IP)Single Electron Transfer (SET)A lower IP indicates a greater ease of donating an electron to a radical species.
Electron Affinity (EA)Single Electron Transfer (SET)A higher EA suggests a greater ability to accept an electron.

Note: This table outlines the theoretical parameters that can be calculated to predict the antioxidant potential of bis(2-phenylethyl) diselenide.

Molecular Dynamics (MD) Simulations in Biological Interactions

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. This technique is particularly useful for studying the interactions of small molecules with biological macromolecules like proteins. frontiersin.orgnih.govnih.gov

For bis(2-phenylethyl) diselenide, MD simulations could be used to explore its binding to various proteases. The phenylethyl groups could potentially engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket. The selenium atoms might also participate in specific interactions. By simulating the dynamic behavior of the ligand-protein complex in a solvated environment, one can gain insights into the stability of the binding and the conformational changes that may occur upon binding. nih.gov

Chalcogen Bonding Theory and its Influence on Reactivity and Structure

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (like selenium) acts as an electrophilic center (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). researchgate.netrsc.org This interaction is directional and arises from the anisotropic distribution of electron density around the selenium atom, creating a region of positive electrostatic potential known as a σ-hole along the extension of the covalent bonds. scirp.org

In the context of bis(2-phenylethyl) diselenide, the selenium atoms can act as chalcogen bond donors. The strength of this interaction increases with the polarizability of the chalcogen atom, making selenium a better chalcogen bond donor than sulfur. scirp.org Chalcogen bonding can play a significant role in the crystal packing of diselenides and can also influence their reactivity in solution by pre-organizing reactants or stabilizing transition states. researchgate.net Computational studies have been instrumental in characterizing the nature and strength of chalcogen bonds. researchgate.netnih.gov For bis(2-phenylethyl) diselenide, the presence of the electron-withdrawing phenyl groups can enhance the positive character of the σ-holes on the selenium atoms, thereby strengthening potential chalcogen bonding interactions.

Analysis of Intermolecular and Intramolecular Chalcogen···Chalcogen Interactions

In general, theoretical investigations into organic diselenides demonstrate the prevalence of both intermolecular and intramolecular chalcogen bonds, where selenium atoms act as both donors and acceptors of electron density. nih.gov These non-covalent interactions are understood to play a crucial role in the solid-state packing and electronic structure of these materials. Studies on various diselenide compounds indicate that the strength of these interactions is influenced by the substituents attached to the selenium atoms. Electron-withdrawing groups, for instance, tend to enhance the strength of chalcogen bonds.

Computational methods such as Density Functional Theory (DFT) are commonly employed to analyze these interactions, providing insights into geometric parameters and interaction energies. researchgate.net For a hypothetical analysis of bis(2-phenylethyl) diselenide, one would typically expect to find data tables detailing calculated parameters such as:

Intermolecular Se···Se distances: The distances between selenium atoms of adjacent molecules in a crystal lattice.

Intramolecular Se···Se contacts: The distances between the two selenium atoms within the same molecule, which can be influenced by the dihedral angle of the diselenide bridge.

Interaction Energies: The calculated strength of the intermolecular Se···Se interactions, often corrected for basis set superposition error (BSSE).

Natural Bond Orbital (NBO) Analysis: This analysis would provide information on the donor-acceptor orbital interactions contributing to the chalcogen bond.

Without specific studies on bis(2-phenylethyl) diselenide, it is only possible to speculate on these values based on trends observed in other, structurally similar, organoselenium compounds.

Interactive Data Table: Hypothetical Parameters for Chalcogen Interactions in Diselenides

Interaction TypeParameterTypical Range of ValuesSignificance
IntermolecularSe···Se Distance (Å)3.4 - 4.0Indicates the proximity of molecules in the solid state.
IntermolecularInteraction Energy (kcal/mol)-1 to -5Quantifies the strength of the non-covalent bond.
IntramolecularC-Se-Se-C Dihedral Angle (°)80 - 100Influences the molecular conformation and potential for intramolecular interactions.
NBO AnalysisE(2) (kcal/mol)0.5 - 2.0Represents the stabilization energy from lone pair to antibonding orbital interactions.

Note: The data in this table is illustrative and based on general findings for organodiselenides, not specific to bis(2-phenylethyl) diselenide.

Role of σ-Holes in Non-Covalent Interactions

The concept of the σ-hole is fundamental to understanding the nature of chalcogen bonding. A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond involving a chalcogen atom, such as the C-Se bond in bis(2-phenylethyl) diselenide. nih.gov This positive region arises from the anisotropic distribution of electron density around the selenium atom.

Theoretical and computational investigations are essential for characterizing the σ-holes and their role in directing non-covalent interactions. These studies typically involve the calculation of molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative potential on the molecular surface.

For bis(2-phenylethyl) diselenide, one would expect to find two σ-holes on each selenium atom, located along the extensions of the C-Se and Se-Se bonds. The magnitude of the positive potential of these σ-holes (VS,max) is a key indicator of their ability to engage in attractive interactions with nucleophiles or electron-rich regions of other molecules. The presence of the phenylethyl group would influence the electronic properties and thus the characteristics of the σ-holes.

Detailed research findings for bis(2-phenylethyl) diselenide would likely include:

MEP maps: Visual representations of the electrostatic potential on the molecular surface, highlighting the location and intensity of the σ-holes.

VS,max values: Quantitative measures of the maximum positive electrostatic potential of the σ-holes.

Analysis of interaction directionality: Computational studies would confirm that the σ-holes direct the geometry of non-covalent interactions, leading to specific orientations in molecular assemblies.

In the absence of specific computational data for bis(2-phenylethyl) diselenide, a general understanding of σ-hole interactions in similar molecules suggests that these interactions are highly directional and play a significant role in determining the supramolecular chemistry of the compound.

Interactive Data Table: Expected σ-Hole Characteristics for a Generic Diselenide

FeatureDescriptionPredicted Significance for Bis(2-phenylethyl) Diselenide
Location of σ-holesAlong the extensions of the C-Se and Se-Se covalent bonds.Would dictate the preferred directions for intermolecular chalcogen bonding.
VS,max (kcal/mol)Positive value indicating the strength of the electrophilic region.The magnitude would be influenced by the electron-donating or -withdrawing nature of the phenylethyl group.
Anisotropy of Electron DensityUneven distribution of electron density around the selenium atom.This is the fundamental reason for the existence of the σ-hole and its directional nature.

Note: This table presents expected characteristics based on established principles of σ-hole theory and is not based on specific computational results for bis(2-phenylethyl) diselenide.

Advancements in Bis 2 Phenylethyl Diselenide Derivatization and Structure Activity Relationship Studies

Synthesis of Functionalized Diselenide Derivatives

The synthesis of functionalized diselenide derivatives is a cornerstone of investigating their potential applications. While specific literature on the derivatization of bis(2-phenylethyl) diselenide is not abundant, general and efficient methods for the synthesis of symmetrical diaryl diselenides provide a foundational approach. A practical pathway to chiral bis[2,6-bis(1-ethoxyethyl)phenyl] diselenide has been reported, highlighting a method that could be adapted for phenylethyl analogues. nih.gov

Typically, the synthesis of symmetrical diaryl diselenides can be achieved through several routes. One common method involves the reaction of an appropriate organometallic reagent, such as a Grignard or organolithium reagent derived from a functionalized 2-phenylethyl halide, with elemental selenium. This is followed by oxidation of the resulting selenolate.

Another versatile approach is the reductive coupling of seleninic acids or the reaction of selenocyanates with a reducing agent. For instance, the synthesis of various diselenide derivatives can be accomplished by reacting the corresponding benzylideneacetohydrazide with elemental sulfur in a silver-mediated oxidative coupling reaction, a method that could potentially be adapted for selenium analogues. nih.gov A catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize benzothiazole (B30560) derivatives also points to the reactivity of the chalcogen-chalcogen bond which is central to diselenide chemistry. nih.gov

A general synthetic scheme for preparing substituted bis(2-phenylethyl) diselenide derivatives might involve the following steps:

Synthesis of the substituted 2-phenylethanol (B73330) or 2-phenylethyl halide.

Conversion to the corresponding selenocyanate (B1200272) or selenol.

Oxidative dimerization to the diselenide.

The table below outlines a hypothetical synthetic route for a hydroxylated bis(2-phenylethyl) diselenide derivative, based on established organoselenium chemistry.

StepReactantReagentsProduct
14-Methoxy-phenylethanolPBr31-(2-bromoethyl)-4-methoxybenzene
21-(2-bromoethyl)-4-methoxybenzeneKSeCN2-(4-methoxyphenyl)ethyl selenocyanate
32-(4-methoxyphenyl)ethyl selenocyanateNaBH4, then air oxidationBis(2-(4-methoxyphenyl)ethyl) diselenide

Influence of Substituents on Catalytic Efficiency and Selectivity

The catalytic activity of organodiselenides is a field of active research, particularly their ability to mimic the function of the selenoenzyme glutathione (B108866) peroxidase (GPx). Studies on various aromatic diselenides have demonstrated that the nature and position of substituents on the aromatic rings can significantly influence their catalytic efficiency.

For instance, in a study of aromatic cyclic seleninate esters and spirodioxyselenuranes acting as GPx mimetics, it was found that electron-donating substituents enhanced the reaction rates. nih.gov A Hammett plot for the selenuranes revealed a negative ρ value of -3.1, indicating that the oxidation at the selenium atom is the rate-determining step and is favored by electron-donating groups. nih.gov This suggests that for bis(2-phenylethyl) diselenide derivatives, the introduction of electron-donating groups on the phenyl ring, such as methoxy (B1213986) or hydroxyl groups, could enhance their catalytic activity in peroxide reduction.

The table below summarizes the effect of substituents on the catalytic activity of related aromatic diselenides, which can be extrapolated to predict trends for bis(2-phenylethyl) diselenide derivatives.

Compound TypeSubstituentEffect on Catalytic ActivityReference
Aromatic Cyclic Seleninate EstersElectron-donating (e.g., -OCH3)Increased nih.gov
SpirodioxyselenuranesElectron-donating (e.g., -OCH3)Increased nih.gov
Diphenyl DiselenideGeneral observationCan catalyze various organic transformations nih.gov

Furthermore, the structure of the catalyst can influence selectivity in chemical transformations. Chiral diselenides have been shown to induce excellent enantiomeric ratios in asymmetric synthesis, with the steric and electronic properties of the substituents on the chiral backbone playing a crucial role. nih.gov

Structure-Activity Relationships in Biological Contexts

The antimicrobial and antiviral properties of organoselenium compounds are of significant interest. Research on a series of diphenyl diselenides has shown that their activity is highly dependent on the substitution pattern. For example, a study on bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides revealed high antimicrobial activity against Gram-positive bacteria. nih.gov The presence of hydroxyl and carbamoyl (B1232498) groups appears to be important for this activity.

Similarly, the antiviral activity of these compounds was notable against human herpes virus type 1 (HHV-1). nih.gov While these are not bis(2-phenylethyl) diselenides, the findings suggest that the introduction of polar, hydrogen-bonding capable substituents on the aromatic rings of bis(2-phenylethyl) diselenide could be a promising strategy to enhance its antimicrobial and antiviral efficacy.

The following table presents data on the antimicrobial activity of related diphenyl diselenide derivatives, illustrating the influence of substituents.

CompoundSubstituent on Phenyl RingTarget OrganismActivityReference
Bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenide2-hydroxyphenylcarbamoylEnterococcus spp., Staphylococcus spp.High nih.gov
Bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenide2-hydroxyphenylcarbamoylE. coli, Candida spp.Active nih.gov
Bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenide2-hydroxyphenylcarbamoylHuman Herpes Virus 1 (HHV-1)High nih.gov

Diaryl diselenides can exhibit both antioxidant and pro-oxidant properties, a duality that is influenced by the molecular environment and the nature of the substituents. Diphenyl diselenide itself has been shown to possess pro-oxidant properties under certain conditions, increasing cell sensitivity to oxidizing agents. nih.gov This effect is thought to arise from its interaction with thiols, such as glutathione. nih.gov

Conversely, other studies have demonstrated the antioxidant potential of organoselenides. For example, binaphthyl diselenide has shown protective effects against 2-nitropropane-induced hepatotoxicity in rats, an effect linked to its antioxidant activity. nih.gov Studies on bis-selenide alkene derivatives have also highlighted their ability to protect against lipid peroxidation. nih.gov

The antioxidant activity of hydroxylated biphenyls, which share structural similarities with substituted diaryl diselenides, is significantly affected by the presence and position of hydroxyl groups. nih.gov The ability to form intramolecular hydrogen bonds and the stability of the resulting radical species are key factors. For bis(2-phenylethyl) diselenide derivatives, it can be inferred that the introduction of phenolic hydroxyl groups could enhance their radical scavenging capabilities.

The table below shows the antioxidant/pro-oxidant effects of related diselenides.

CompoundActivityObservationReference
Diphenyl DiselenidePro-oxidantIncreased cell sensitivity to oxidizing agents. nih.gov
Binaphthyl DiselenideAntioxidantProtected against chemically-induced hepatotoxicity. nih.gov
Bis-selenide alkene derivativesAntioxidantProtected against lipid peroxidation. nih.gov

The antiproliferative activity of selenium compounds is a promising area of cancer research. Studies on various diselenides and related selenium compounds have revealed that their cytotoxic effects against cancer cell lines are strongly structure-dependent. For a series of bis[2-(hydroxymethyl)phenyl] diselenide derivatives, the antiproliferative activity was found to decrease with increasing steric hindrance on the benzylic oxygen. nih.gov

Research on other diaryl compounds has also shown clear structure-activity relationships. For instance, in a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, the presence of a nitrile group at a specific position was found to be essential for biological activity. mdpi.com Similarly, for honokiol (B1673403) derivatives, a comprehensive structure-activity relationship study highlighted key structural features for potent and selective anti-proliferative activities. nih.gov

The introduction of different substituents on the aromatic rings of bis(2-phenylethyl) diselenide would likely modulate its lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets and influencing its antiproliferative potency.

The following table summarizes the antiproliferative activity of some diaryl compounds, providing insights into potential structure-activity relationships for bis(2-phenylethyl) diselenide derivatives.

Compound SeriesKey Structural Feature for ActivityCancer Cell LineReference
Bis[2-(hydroxymethyl)phenyl] DiselenidesLess steric hindrance on benzylic oxygenVarious nih.gov
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrilesNitrile group at position 2A549, HT-29 mdpi.com
Honokiol DerivativesSpecific substitution patternK562 nih.gov

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to Bis(2-phenylethyl) Diselenide

Emerging Avenues in Bis(2-phenylethyl) Diselenide Research

Given the extensive documentation of biological activity in analogous organoselenium compounds, several promising research avenues can be proposed for bis(2-phenylethyl) diselenide.

Antimicrobial and Antifungal Activity: A significant portion of recent organoselenium research focuses on antimicrobial applications. nih.govresearchgate.net Studies have shown that organoselenium compounds can exhibit potent antifungal activity, often with low cytotoxicity to mammalian cells. nih.gov Future investigations should, therefore, include screening bis(2-phenylethyl) diselenide against a panel of clinically relevant bacteria and fungi, including drug-resistant strains. nih.gov Research could also explore its efficacy against biofilms, which represent a major challenge in treating infections. nih.gov

Antioxidant and Neuroprotective Properties: Many organoselenium compounds, particularly diselenides, are known for their antioxidant properties and their ability to mimic the activity of glutathione (B108866) peroxidase (GPx). core.ac.uk The neuroprotective effects of compounds like diphenyl diselenide have been demonstrated in models of neurotoxicity. Future studies could assess the potential of bis(2-phenylethyl) diselenide to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases. core.ac.uk The interaction with thiol-containing molecules would be a key aspect of this investigation. mdpi.com

Anticancer Research: The pro-oxidant effects of some organoselenium compounds in cancer cells, leading to apoptosis, is a well-documented area of research. nih.gov Investigating the cytotoxic effects of bis(2-phenylethyl) diselenide on various cancer cell lines would be a logical step. Structure-activity relationship studies, comparing it with other diselenides, could help in designing more potent and selective anticancer agents. nih.gov

Catalytic Applications: Diorganyl diselenides are increasingly recognized for their role as versatile catalysts in organic synthesis. mdpi.com Exploring the catalytic potential of bis(2-phenylethyl) diselenide in various organic transformations, such as the synthesis of heterocycles, could open up new applications in synthetic chemistry. mdpi.commdpi.com

Methodological Advancements for Future Investigations

To thoroughly investigate bis(2-phenylethyl) diselenide, researchers can leverage a variety of modern methodological advancements.

Advanced Synthetic Methodologies: Future synthesis of bis(2-phenylethyl) diselenide and its derivatives could benefit from recent progress in organoselenium chemistry. This includes efficient methods for creating diselenides from elemental selenium and alkyl halides, potentially using reducing agents like sodium borohydride (B1222165), which allows for controlled synthesis of selenides over diselenides. nih.gov Other advanced methods involve the reaction of diorganyl diselenides with acetylenes to create more complex functionalized molecules. mdpi.com Improved, cleaner, and scalable methods for preparing related reagents, such as Woollins' reagent, have also been developed. st-andrews.ac.uk

Comprehensive Structural and Electrochemical Analysis: A complete characterization of bis(2-phenylethyl) diselenide would involve a suite of modern analytical techniques. Beyond standard NMR and IR spectroscopy, single-crystal X-ray diffraction (SCXRD) would provide definitive structural information. researchgate.netacs.org Powder X-ray Diffraction (PXRD) can be used to confirm the purity of the synthesized compound. acs.org Electrochemical analysis, such as cyclic voltammetry, would be crucial for understanding its redox properties, which are central to its potential antioxidant or pro-oxidant activities. mdpi.com

In Silico and Computational Studies: Computational techniques can predict the structural modifications needed to enhance the specificity and activity of organoselenium compounds. nih.gov For bis(2-phenylethyl) diselenide, quantum chemical calculations could be employed to perform conformational analysis and predict its reactivity and potential biological targets. researchgate.netresearchgate.net These in silico approaches can guide synthetic efforts and help in elucidating mechanisms of action, saving significant time and resources in the laboratory.

Q & A

Basic Research: Synthesis and Structural Characterization

Q1: What synthetic strategies are effective for preparing bis(2-phenylethyl) diselenide with high purity, and how can structural ambiguities be resolved? Methodological Answer:

  • Synthesis Optimization: Bis(2-phenylethyl) diselenide (C₁₆H₁₈Se₂) is typically synthesized via nucleophilic substitution or metal-mediated selenation. For example, Zn-mediated selenation of steroids with diselenides (e.g., bis(2-phenylethyl) diselenide) yields moderate regioselectivity (40–50% yields) under mild conditions .
  • Structural Validation: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths (e.g., Se–Se: ~2.30–2.35 Å) and angles. Crystallization via slow evaporation of chloroform/dichloromethane is recommended . Pair SC-XRD with DFT calculations to validate HOMO/LUMO orbitals and electron density maps .

Advanced Research: Mechanistic Insights into Reactivity

Q2: How does the oxidation of bis(2-phenylethyl) diselenide by H₂O₂ differ from other diselenides, and what intermediates govern its catalytic cycle? Methodological Answer:

  • Oxidation Pathways: Diselenides undergo stepwise oxidation to selenoxide intermediates (RSeO⁻) and seleninic acid (RSeO₂H). Kinetic studies using ¹H/⁷⁷Se NMR reveal autocatalytic mechanisms in PhSeSePh (diphenyl diselenide), with Se–Se bond cleavage at high H₂O₂ concentrations .
  • Key Intermediates: For bis(2-phenylethyl) diselenide, steric hindrance from the phenylethyl groups may slow oxidation compared to smaller analogs (e.g., PhSeSePh). Monitor selenol (RSeH) and selenenic acid (RSeOH) intermediates via trapping agents (e.g., thiophenol) .

Basic Research: Biological Activity Profiling

Q3: What in vitro assays are most reliable for assessing the antitumor activity of bis(2-phenylethyl) diselenide, and how do GI₅₀ values compare across cell lines? Methodological Answer:

  • Antiproliferative Assays: Use MTT/XTT assays on cancer cell lines (e.g., MCF-7, HT-29, PC-3) with 48–72 hr exposure. For bis(4-aminophenyl) diselenide analogs, GI₅₀ values ranged from <0.01 μM (HT-29) to 5.28 μM (CCRF-CEM), with low selectivity indices (SI = 3.44–8.39) .
  • Data Normalization: Compare results to reference compounds (e.g., ebselen) and normalize against non-cancerous lines (e.g., BEAS-2B, 184B5) to assess selectivity .

Advanced Research: Selectivity and Toxicity Mechanisms

Q4: How do structural modifications (e.g., acylselenourea groups) enhance the selectivity of bis(2-phenylethyl) diselenide derivatives for cancer cells over non-cancerous cells? Methodological Answer:

  • Fragment-Based Design: Introduce hydrogen-bonding moieties (e.g., acylselenourea) to improve target engagement. Derivatives with selenourea fragments showed 10–20× higher selectivity for MCF-7 over 184B5 cells (SI > 10) compared to parent diselenides .
  • Toxicity Profiling: Use flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Bis(2-aminophenyl) diselenide analogs reduced lipid peroxidation (TBARS assay) and elevated intracellular glutathione (GSH), suggesting antioxidant-mediated cytoprotection .

Advanced Research: Computational Modeling

Q5: What DFT parameters are critical for modeling the chalcogen bonding interactions of bis(2-phenylethyl) diselenide in catalytic or protein-binding contexts? Methodological Answer:

  • Parameter Optimization: Use B3LYP/6-311++G(d,p) for geometry optimization. Analyze Se···O/N interactions (bond lengths <3.5 Å) and electron density (AIM theory) .
  • Catalytic Activity Prediction: Calculate activation barriers for H₂O₂ oxidation pathways. For bis(3-amino-1-hydroxybenzyl) diselenide, the catalytic cycle involves selenol → selenosulfide → selenenic acid intermediates, validated by ⁷⁷Se NMR .

Data Contradiction Analysis

Q6: How should researchers resolve discrepancies in reported GI₅₀ values for diselenides across studies (e.g., HT-29 vs. CCRF-CEM sensitivity)? Methodological Answer:

  • Experimental Variables: Control for cell passage number, serum concentration, and diselenide solubility (use DMSO ≤0.1%). For HT-29, low GI₅₀ (<0.01 μM) may reflect high basal ROS levels, enhancing diselenide pro-oxidant effects .
  • Statistical Validation: Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Report SI values (GI₅₀(non-cancerous)/GI₅₀(cancer)) to contextualize potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.